

Ald-Ph-amido-PEG1-C2-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: *Ald-Ph-amido-PEG1-C2-NHS ester*

Cat. No.: *B10818453*

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In-Depth Technical Guide: Ald-Ph-amido-PEG1-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Ald-Ph-amido-PEG1-C2-NHS ester**, a critical non-cleavable linker in the development of antibody-drug conjugates (ADCs).

Core Properties of Ald-Ph-amido-PEG1-C2-NHS Ester

Ald-Ph-amido-PEG1-C2-NHS ester is a heterobifunctional crosslinker containing a single polyethylene glycol (PEG) unit. It features an N-Hydroxysuccinimide (NHS) ester functional group and an aldehyde group. The NHS ester facilitates covalent bond formation with primary amines, such as those on the lysine residues of antibodies, while the aldehyde group can be used for subsequent conjugation reactions.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₇	[1][2]
Molecular Weight	362.33 g/mol	[1]
CAS Number	2101206-80-6	[1][2][3]

Application in Antibody-Drug Conjugate (ADC) Development

Ald-Ph-amido-PEG1-C2-NHS ester serves as a non-cleavable linker in the synthesis of ADCs. [1][2][4][5][6] The NHS ester end of the linker reacts with primary amines on the surface of an antibody, forming a stable amide bond. The terminal aldehyde group can then be conjugated to a cytotoxic drug or other payload, creating the final ADC.

Detailed Experimental Protocol: Antibody Conjugation

This protocol outlines the general steps for conjugating **Ald-Ph-amido-PEG1-C2-NHS ester** to an antibody. It is based on standard procedures for NHS ester crosslinking.

Materials:

- Antibody of interest
- **Ald-Ph-amido-PEG1-C2-NHS ester**
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting columns or dialysis equipment for purification

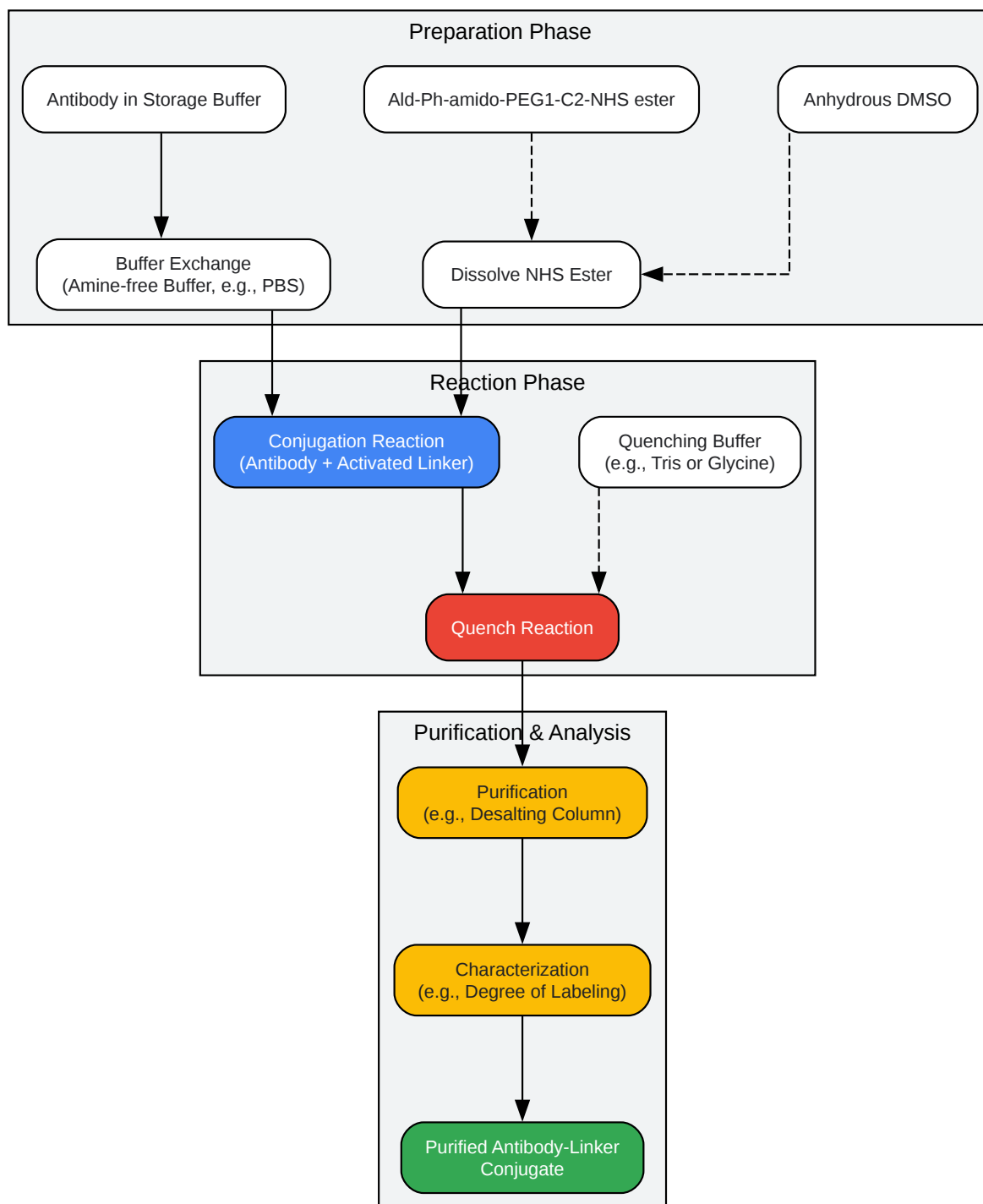
Procedure:

- Antibody Preparation:
 - If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), it must be purified.
 - Perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.0. This can be achieved through dialysis or by using desalting columns.
 - Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.
- NHS Ester Reagent Preparation:
 - Allow the vial of **Ald-Ph-amido-PEG1-C2-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
- Conjugation Reaction:
 - Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess relative to the antibody. A 20-fold molar excess is a common starting point.
 - Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing.
 - Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if working with light-sensitive compounds.
- Quenching the Reaction:
 - To stop the conjugation reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
 - Incubate for approximately 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

- Purification of the Conjugate:
 - Remove the excess, unreacted crosslinker and quenching buffer components from the antibody conjugate.
 - This is typically achieved using desalting columns or dialysis against an appropriate buffer (e.g., PBS).
- Characterization and Storage:
 - Characterize the resulting conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules per antibody.
 - Store the purified conjugate under conditions that are optimal for the stability of the parent antibody.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of an antibody-drug conjugate using **Ald-Ph-amido-PEG1-C2-NHS ester**.



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ADC Synthesis Workflow

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com